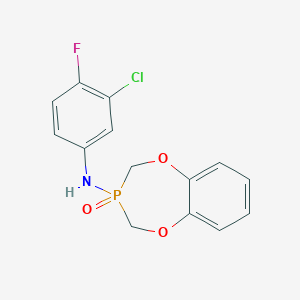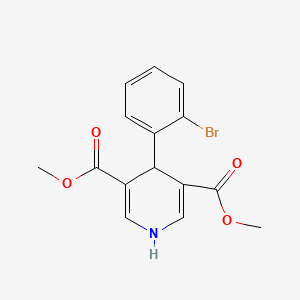![molecular formula C22H20N2OS B15003981 1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15003981.png)
1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound that features a pyrrol-2-one core substituted with methylphenyl and thiophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the methylphenyl and thiophenyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophenyl group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrrol-2-one core to a pyrrolidine derivative.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce pyrrolidine derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(PHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(FURAN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a furan group instead of a thiophenyl group.
Uniqueness
The presence of the thiophenyl group in 1-(3-METHYLPHENYL)-3-[(3-METHYLPHENYL)AMINO]-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may impart unique electronic and steric properties, potentially leading to different reactivity and interactions compared to its analogs.
特性
分子式 |
C22H20N2OS |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
4-(3-methylanilino)-1-(3-methylphenyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20N2OS/c1-15-6-3-8-17(12-15)23-19-14-20(21-10-5-11-26-21)24(22(19)25)18-9-4-7-16(2)13-18/h3-14,20,23H,1-2H3 |
InChIキー |
ISZLVACKVRFMPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC2=CC(N(C2=O)C3=CC=CC(=C3)C)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15003900.png)
![9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B15003903.png)


![[(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15003933.png)
![methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15003934.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003943.png)
![2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15003956.png)
![2-{3-[(E)-(hydroxyimino)(pyridin-4-yl)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15003969.png)
![2-amino-4-(3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B15003975.png)
![5-(4-Butoxy-4'-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15003986.png)
![4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003990.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B15003995.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B15004001.png)
